
3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H17FN4O3 and its molecular weight is 332.335. The purity is usually 95%.
BenchChem offers high-quality 3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorinated Piperidines in Drug Discovery
Fluorinated piperidines, akin to the mentioned compound, are highly sought after in pharmaceutical and agrochemical research due to their unique properties. A study by Wagener et al. (2020) presented a robust method for the cis-selective hydrogenation of fluoropyridines to produce a broad spectrum of (multi)fluorinated piperidines. This methodology allows for the chemoselective reduction of fluoropyridines while tolerating other heteroaromatic systems, paving the way for the synthesis of fluorinated derivatives of significant drug compounds and a straightforward approach for generating enantioenriched fluorinated piperidines (Wagener et al., 2020).
Molecular Docking and Anticancer Research
The synthesis and estrogen receptor binding affinity of pyrimidine-piperazine-chromene and -quinoline conjugates, incorporating elements similar to the compound , have been explored by Parveen et al. (2017). These compounds were synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells, highlighting their potential in anticancer research. Molecular docking studies further supported their promising anti-proliferative activities (Parveen et al., 2017).
Antimycobacterial Activities
Kumar et al. (2008) investigated the antimycobacterial activities of spiro-piperidin-4-ones, demonstrating an atom-economic and stereoselective synthesis approach. These compounds showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis. This research underscores the importance of fluoropyrimidine and piperidine derivatives in developing new antimicrobial agents (Kumar et al., 2008).
Quantum Chemical and Molecular Dynamic Studies
The corrosion inhibition properties of piperidine derivatives on the corrosion of iron were examined by Kaya et al. (2016), providing insight into the interaction of similar fluoropyrimidine derivatives with metal surfaces. This research has implications for the development of new corrosion inhibitors, showcasing the versatility of fluoropyrimidine and piperidine derivatives in applications beyond pharmacology (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
3-[3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c1-20-6-3-5-13(14(20)22)15(23)21-7-2-4-12(10-21)24-16-18-8-11(17)9-19-16/h3,5-6,8-9,12H,2,4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNUKJQZIDEMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

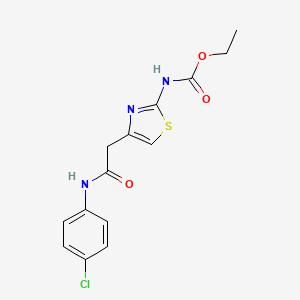
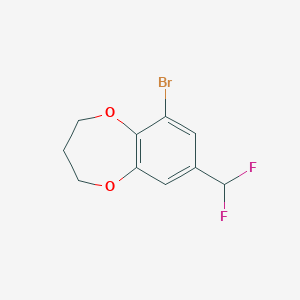
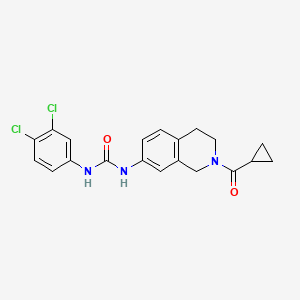
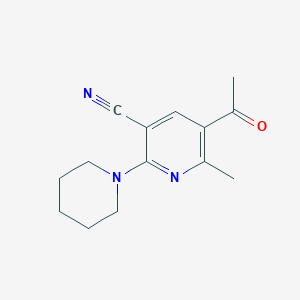
![N-benzyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2667589.png)
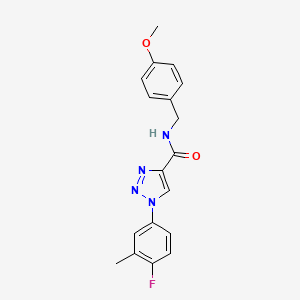
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2667591.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B2667592.png)
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B2667593.png)
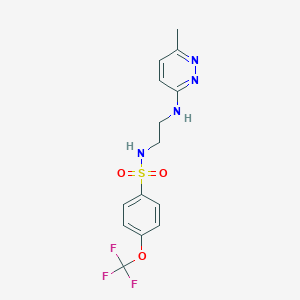
![N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2667598.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2667600.png)
![6a-(2-Methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B2667601.png)